![molecular formula C14H11ClN2O2S B5800912 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C15H10ClN3O2S.
Mecanismo De Acción
The mechanism of action of CPAA is not fully understood, but it is believed to act through multiple pathways. CPAA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which CPAA induces apoptosis is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that CPAA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of COX-2 and 5-LOX. In vivo studies have shown that CPAA can reduce inflammation and tumor growth in animal models. CPAA has also been shown to have anti-diabetic effects, by improving insulin sensitivity and reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, CPAA also has some limitations, including its toxicity at high concentrations and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several future directions for research on CPAA, including the development of more efficient and cost-effective synthesis methods, the optimization of CPAA for specific applications, and the investigation of its potential as a therapeutic agent for various diseases. CPAA has also shown potential as a building block for the synthesis of novel materials and polymers, which could have applications in various fields, including electronics, energy storage, and biomedicine.
Métodos De Síntesis
CPAA can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with carbon disulfide and sodium hydroxide to form 3-chloro-2-mercaptobenzothiazole. The resulting compound is then reacted with 2-furoyl chloride to form CPAA. The synthesis method of CPAA has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CPAA has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPAA has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In material science, CPAA has been used as a building block for the synthesis of novel polymers and materials. In environmental science, CPAA has been studied for its potential use as a pesticide and herbicide.
Propiedades
IUPAC Name |
(E)-N-[(3-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-3-1-4-11(9-10)16-14(20)17-13(18)7-6-12-5-2-8-19-12/h1-9H,(H2,16,17,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVLPGXQNFBRF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
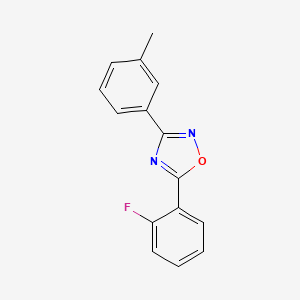
![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)
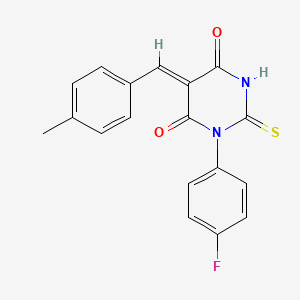
![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
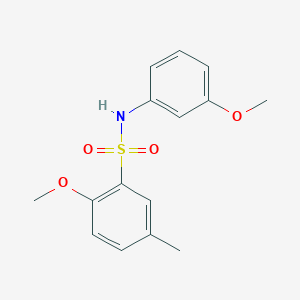
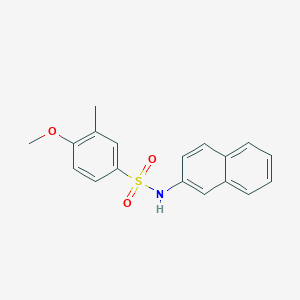
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
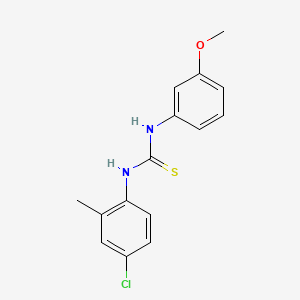
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)

